molecular formula C21H20N2O3S2 B2632814 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923080-96-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No. B2632814
CAS RN: 923080-96-0
M. Wt: 412.52
InChI Key: ITOCKQUDYAYFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide, also known as BTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

Thiazolyl derivatives, including compounds structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide, have been synthesized and evaluated for their biological properties. Research indicates that these compounds possess significant antimicrobial and antiproliferative activities. Certain derivatives have shown better results in terms of minimum inhibitory concentration (MIC) values, suggesting their potential as antimicrobial agents. Furthermore, specific thiazole derivatives have demonstrated promising anti-proliferative properties against cancer cells, such as HCT-116 cells, with notable inhibitory effects (Mansour et al., 2020).

CDK2 Inhibition for Cancer Treatment

Thiazolyl derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a protein associated with cell cycle regulation. Initial high-throughput screenings identified compounds with significant inhibitory activity against CDK2, highlighting their potential in cancer treatment. Structure-based drug design and analysis of CDK2-inhibitor complexes have facilitated the rapid development of highly potent and selective inhibitors, demonstrating the utility of these compounds in targeted cancer therapies (Vulpetti et al., 2006).

Pharmacological Properties

Various thiazolyl derivatives have been synthesized and characterized, exhibiting a range of pharmacological properties. These compounds have been found to possess psychotropic, anti-inflammatory, and cytotoxic activities. Their marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines highlight their potential as therapeutic agents. Moreover, some synthesized compounds demonstrate antimicrobial action, indicating their broad spectrum of biological activities. The correlation between the biological results and structural characteristics of these compounds has been explored, revealing specific combinations of activities (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-4-7-16(8-5-14)27-10-2-3-20(24)23-21-22-17(12-28-21)15-6-9-18-19(11-15)26-13-25-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOCKQUDYAYFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.